molecular formula C20H21N3O2 B6703015 N-[1-(1-benzylpyrazol-4-yl)ethyl]-2-cyclopropylfuran-3-carboxamide

N-[1-(1-benzylpyrazol-4-yl)ethyl]-2-cyclopropylfuran-3-carboxamide

Cat. No.: B6703015
M. Wt: 335.4 g/mol
InChI Key: OZHCQKNHPMYYBE-UHFFFAOYSA-N
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Description

N-[1-(1-benzylpyrazol-4-yl)ethyl]-2-cyclopropylfuran-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring, a furan ring, and a cyclopropyl group, making it a structurally complex molecule. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[1-(1-benzylpyrazol-4-yl)ethyl]-2-cyclopropylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-14(22-20(24)18-9-10-25-19(18)16-7-8-16)17-11-21-23(13-17)12-15-5-3-2-4-6-15/h2-6,9-11,13-14,16H,7-8,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHCQKNHPMYYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)CC2=CC=CC=C2)NC(=O)C3=C(OC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzylpyrazol-4-yl)ethyl]-2-cyclopropylfuran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the benzyl group. The furan ring is then synthesized and attached to the pyrazole ring. Finally, the cyclopropyl group is introduced to complete the synthesis. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzylpyrazol-4-yl)ethyl]-2-cyclopropylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-[1-(1-benzylpyrazol-4-yl)ethyl]-2-cyclopropylfuran-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-benzylpyrazol-4-yl)ethyl]-2-cyclopropylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 3(5)-aminopyrazoles, exhibit comparable biological activities.

    Furan Derivatives: Compounds containing furan rings, like furan-2-carboxamides, share structural similarities.

    Cyclopropyl Compounds: Molecules with cyclopropyl groups, such as cyclopropylamines, have related chemical properties.

Uniqueness

N-[1-(1-benzylpyrazol-4-yl)ethyl]-2-cyclopropylfuran-3-carboxamide is unique due to its combination of a pyrazole ring, a furan ring, and a cyclopropyl group. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

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